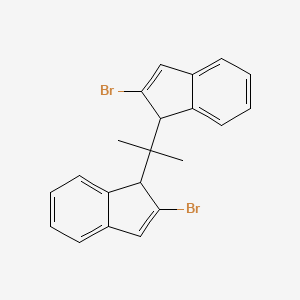
1,1'-(Propane-2,2-diyl)bis(2-bromo-1H-indene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Propane-2,2-diyl)bis(2-bromo-1H-indene) is a chemical compound characterized by the presence of two bromine atoms attached to indene moieties, which are further connected by a propane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis(2-bromo-1H-indene) typically involves the reaction of 2-bromoindene with a propane-2,2-diyl bridging agent under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Propane-2,2-diyl)bis(2-bromo-1H-indene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of corresponding oxidized or reduced species.
Scientific Research Applications
1,1’-(Propane-2,2-diyl)bis(2-bromo-1H-indene) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1,1’-(Propane-2,2-diyl)bis(2-bromo-1H-indene) exerts its effects involves interactions with specific molecular targets and pathways The bromine atoms and indene moieties play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity
Comparison with Similar Compounds
Similar Compounds
- 2,2’- (3-Phenylpropane-1,1-diyl)bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,2-Bis(bromomethyl)-1,3-propanediol
Uniqueness
1,1’-(Propane-2,2-diyl)bis(2-bromo-1H-indene) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
562086-35-5 |
|---|---|
Molecular Formula |
C21H18Br2 |
Molecular Weight |
430.2 g/mol |
IUPAC Name |
2-bromo-1-[2-(2-bromo-1H-inden-1-yl)propan-2-yl]-1H-indene |
InChI |
InChI=1S/C21H18Br2/c1-21(2,19-15-9-5-3-7-13(15)11-17(19)22)20-16-10-6-4-8-14(16)12-18(20)23/h3-12,19-20H,1-2H3 |
InChI Key |
NQVSVJYLYPHZIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1C2=CC=CC=C2C=C1Br)C3C4=CC=CC=C4C=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)
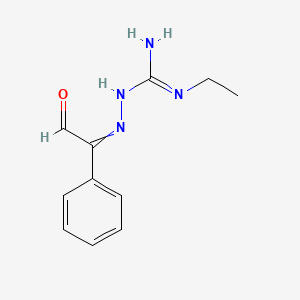
![1,4-Dihydropyrazino[2,3-f]quinoxaline](/img/structure/B14218568.png)
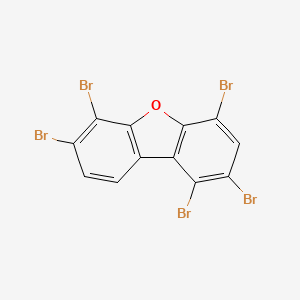

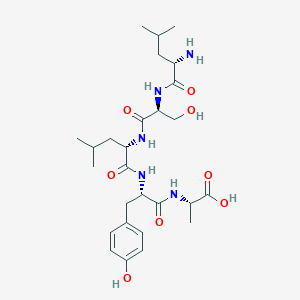
![1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-](/img/structure/B14218593.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)
![1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218602.png)
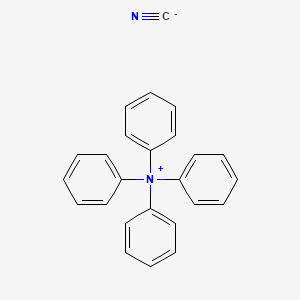

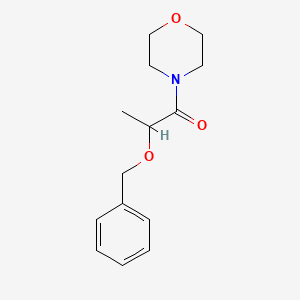
![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)
